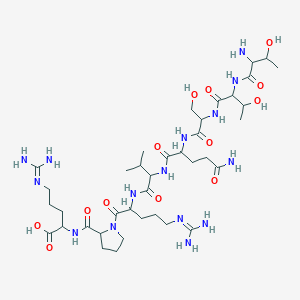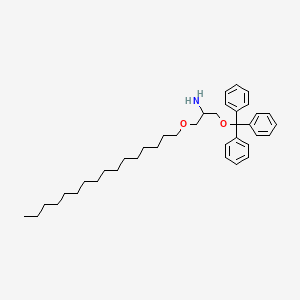
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a long hexadecyl chain, and a triphenylmethyl group attached to a glycerol backbone. These structural features contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the Glycerol Backbone: The hydroxyl groups of glycerol are protected using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine.
Introduction of the Hexadecyl Chain: The protected glycerol is then reacted with hexadecyl bromide under basic conditions to introduce the hexadecyl chain.
Amination: The protected intermediate is subjected to amination using ammonia or an amine source to introduce the amino group.
Deprotection: Finally, the triphenylmethyl protecting group is removed using an acid such as hydrochloric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the amino group or other functional groups.
Substitution: The hexadecyl chain or the triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the interactions of lipophilic molecules with biological membranes and proteins.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol involves its interaction with molecular targets such as proteins and membranes. The long hexadecyl chain allows it to embed in lipid bilayers, while the amino group can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycerol: A simple triol compound that serves as a backbone for many lipids.
Hexadecylamine: Contains a long hexadecyl chain and an amino group, similar to the target compound.
Triphenylmethyl Chloride: Used as a protecting group in organic synthesis.
Uniqueness
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol is unique due to the combination of its structural features, which confer distinct chemical and physical properties. The presence of both hydrophilic and hydrophobic regions allows it to interact with a wide range of molecules, making it versatile for various applications.
Properties
Molecular Formula |
C38H55NO2 |
|---|---|
Molecular Weight |
557.8 g/mol |
IUPAC Name |
1-hexadecoxy-3-trityloxypropan-2-amine |
InChI |
InChI=1S/C38H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37H,2-14,24,31-33,39H2,1H3 |
InChI Key |
XLHBZLWZBSOYHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)

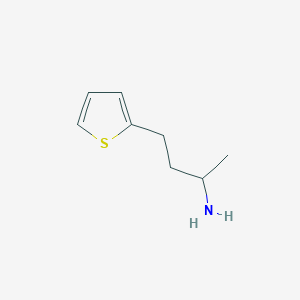
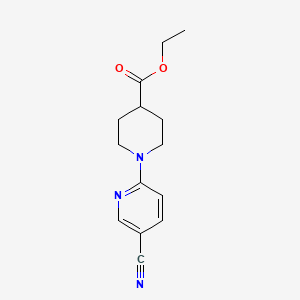
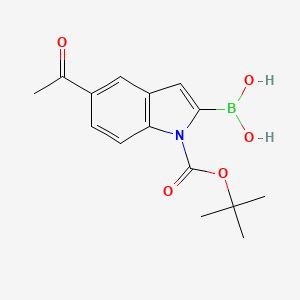
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
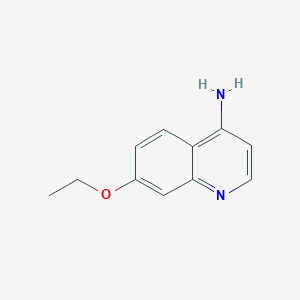

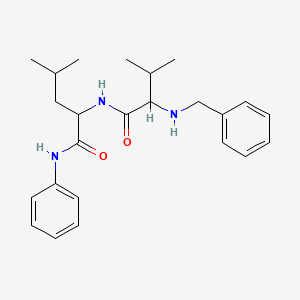


![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)
